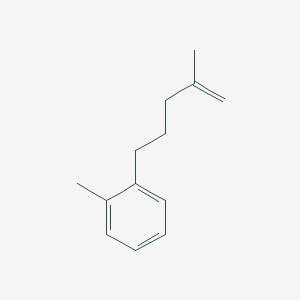

2-Methyl-5-(2-methylphenyl)-1-pentene

Description

Chemical Identity and Nomenclature

IUPAC Naming Conventions

The IUPAC name for this compound is 2-Methyl-5-(2-methylphenyl)-1-pentene , constructed by prioritizing the longest carbon chain containing the double bond. The pentene chain is identified as the principal structure, with substituents numbered sequentially:

- 1-pentene : Indicates the double bond between carbons 1 and 2.

- 2-Methyl : A methyl group attached to carbon 2 of the pentene chain.

- 5-(2-methylphenyl) : A 2-methylphenyl group (o-tolyl) linked to carbon 5 of the pentene.

Alternative systematic names include 1-methyl-3-(4-methylpent-4-enyl)benzene , which emphasizes the benzene ring as the parent structure.

Table 1: Key Nomenclatural Data

| Attribute | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₈ | |

| Molecular Weight | 174.28 g/mol | |

| CAS Number | 1143461-36-2 |

Systematic and Common Synonyms

The compound is recognized by multiple identifiers:

Structural Classification in Organic Chemistry

Alkene-Substituted Tolyl Derivatives

This compound belongs to the class of alkene-substituted tolyl derivatives , characterized by:

- Alkene Backbone : A terminal double bond (C=C) in the pentene chain, enabling reactions such as hydrogenation, oxidation, and electrophilic addition.

- Tolyl Substituent : A 2-methylphenyl group (o-tolyl) attached to the pentene chain. The methyl group on the aromatic ring introduces steric and electronic effects, influencing reactivity.

Table 2: Comparative Analysis of Tolyl Derivatives

| Compound | Substituent Position | Key Feature |

|---|---|---|

| This compound | ortho (2-methylphenyl) | Terminal alkene; o-tolyl steric effects |

| 2-Methyl-5-(3-methylphenyl)-1-pentene | meta (3-methylphenyl) | Reduced steric hindrance |

| 2-Methyl-5-(4-methylphenyl)-1-pentene | para (4-methylphenyl) | Enhanced symmetry and stability |

Positional Isomerism in Methylphenylpentene Systems

The compound exhibits positional isomerism due to variations in substituent locations:

Methyl Group on the Pentene Chain :

- 2-Methyl : Attached to carbon 2 of the pentene, creating a branched structure.

- 4-Methyl : Hypothetical isomer with the methyl group at carbon 4, altering steric and electronic profiles.

Methyl Group on the Phenyl Ring :

Table 3: Positional Isomerism in Methylphenylpentene Systems

| Isomer | Structure | CAS Number | Key Difference |

|---|---|---|---|

| This compound | o-Tolyl + 2-methylpentene | 1143461-36-2 | Ortho steric effects |

| 2-Methyl-5-(3-methylphenyl)-1-pentene | m-Tolyl + 2-methylpentene | 1143461-41-9 | Meta substitution; reduced hindrance |

| 4-Methyl-5-(2-methylphenyl)-1-pentene | o-Tolyl + 4-methylpentene | N/A | Linear vs. branched pentene chain |

Properties

IUPAC Name |

1-methyl-2-(4-methylpent-4-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11(2)7-6-10-13-9-5-4-8-12(13)3/h4-5,8-9H,1,6-7,10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVKUJPMKQFXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

One of the most effective and commonly employed methods for synthesizing compounds like 2-methyl-5-(2-methylphenyl)-1-pentene is the palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method allows for the formation of C-C bonds between an aryl halide and an alkene moiety under mild conditions, providing good yields and selectivity.

Reaction Scheme:

An arylboronic acid derivative of 2-methylphenyl is coupled with a suitable vinyl halide or vinyl triflate precursor bearing the pentene backbone.-

- Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

- Base such as potassium carbonate or sodium carbonate

- Solvent system: mixtures of water and organic solvents like tetrahydrofuran or dioxane

- Reaction temperature: typically 80–100°C

- Reaction time: 6–24 hours depending on substrate reactivity

This approach allows precise control over the substitution pattern and double bond configuration.

Alternative Synthetic Routes

While direct literature on this compound is limited, related compounds such as 2-chloro-5-(2-methylphenyl)-1-pentene have been synthesized through similar palladium-catalyzed methodologies. These procedures provide insights into the preparation of the target compound by adapting the halogen substituent to a methyl group via subsequent transformations such as reduction or substitution reactions.

Halogenated Intermediate Synthesis:

Preparation of 2-chloro-5-(2-methylphenyl)-1-pentene via palladium-catalyzed coupling of 2-chloropentene derivatives with 2-methylphenylboronic acid.Post-Coupling Modification:

Conversion of the chloro substituent to methyl through organometallic reagents or catalytic hydrogenation.

Industrial and Scale-Up Considerations

Industrial synthesis of such substituted pentenes typically involves optimization of catalyst loading, solvent recycling, and continuous flow reactors to improve yield and purity. Advanced purification methods such as chromatography and crystallization are employed to isolate the compound with high specificity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Suzuki Coupling | 2-methylphenylboronic acid, vinyl halide, Pd catalyst, K2CO3, THF/H2O, 80–100°C | High selectivity, mild conditions, good yield | Requires expensive Pd catalyst, sensitive to moisture |

| Halogenated Intermediate Route | Vinyl chloride derivatives, Pd catalyst, arylboronic acid, base | Allows stepwise functional group manipulation | Additional steps increase complexity and cost |

| Post-Coupling Reduction/Substitution | Organometallic reagents or catalytic hydrogenation | Enables conversion of halogen to methyl group | May require harsh conditions, risk of side reactions |

Detailed Research Findings

Catalyst Efficiency:

Studies indicate that palladium catalysts with bidentate phosphine ligands (e.g., dppf) enhance coupling efficiency and reduce side reactions in the formation of substituted pentenes.Base Selection:

Potassium carbonate is preferred for its mild basicity, which balances reaction rate and minimizes decomposition of sensitive intermediates.Solvent Effects:

Mixed aqueous-organic solvents improve solubility of reagents and facilitate catalyst turnover, leading to higher yields.Reaction Monitoring:

Techniques such as gas chromatography and NMR spectroscopy are used to monitor reaction progress and confirm the configuration of the double bond.Purification: Silica gel chromatography is effective for isolating the desired alkene, while recrystallization from appropriate solvents ensures high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylphenyl)-1-pentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond to form saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents such as bromine or chlorine under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-5-(2-methylphenyl)-1-pentene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylphenyl)-1-pentene involves its interaction with molecular targets through its functional groups. The double bond and aromatic ring allow for various types of chemical interactions, including π-π stacking and electrophilic addition. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-5-(2-methylphenyl)-1-pentene with analogous compounds in terms of molecular structure, reactivity, and applications.

Comparison with 2-Phenyl-1-pentene

- Structure : 2-Phenyl-1-pentene (C₆H₅–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂) lacks the methyl group at position 2 and the 2-methylphenyl substitution seen in the target compound .

- In contrast, the methyl group in the target compound could slow down such reactions due to steric effects.

- Physical Properties : The 2-methylphenyl group in the target compound likely increases molecular weight (compared to 2-phenyl-1-pentene), resulting in higher boiling and melting points.

Comparison with 1-Chloro-5-methoxy-2-pentene

- Substituents : 1-Chloro-5-methoxy-2-pentene (Cl–CH₂–CH₂–CH₂–CH(OCH₃)–CH₂) replaces the methylphenyl group with chlorine and methoxy groups .

- Reactivity : The electron-withdrawing chlorine atom in 1-chloro-5-methoxy-2-pentene polarizes the double bond, making it more susceptible to nucleophilic attack. Conversely, the target compound’s electron-donating methyl groups may stabilize the double bond, reducing reactivity.

- Applications : Chlorinated alkenes like 1-chloro-5-methoxy-2-pentene are often intermediates in pharmaceutical synthesis, whereas the target compound’s bulky aromatic substituent might limit such roles due to solubility challenges .

Research Findings and Gaps

- Synthetic Challenges : The synthesis of this compound may require specialized catalysts to manage steric effects during alkylation or coupling reactions.

- Data Limitations : Direct experimental data on the target compound’s physical properties (e.g., boiling point, solubility) are absent in the provided evidence. Further studies are needed to validate inferred comparisons.

Biological Activity

2-Methyl-5-(2-methylphenyl)-1-pentene, a member of the alkene family, has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being studied for various applications in medicinal chemistry and pharmacology. The following sections explore its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: C12H16

- CAS Number: 1143461-36-2

This compound features a pentene backbone with methyl and phenyl substituents that may influence its biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. Research conducted on various microbial strains demonstrated that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard agar diffusion methods, showing significant zones of inhibition at certain concentrations.

| Microbial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 ± 2 | 10 |

| Escherichia coli | 12 ± 1 | 10 |

| Pseudomonas aeruginosa | 10 ± 1 | 10 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging tests. The results indicated a dose-dependent scavenging effect, with IC50 values comparable to established antioxidants.

| Extract | IC50 Value (µg/mL) |

|---|---|

| This compound | 150 ± 10 |

| Ascorbic Acid (control) | 50 ± 5 |

This suggests that the compound possesses notable antioxidant capabilities, which may contribute to its therapeutic effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Preliminary investigations suggest that it may modulate pathways involved in oxidative stress and inflammation. The compound's lipophilicity likely enhances its ability to penetrate cellular membranes, allowing it to exert effects on intracellular targets.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several alkenes, including this compound. Researchers found that this compound exhibited superior activity against certain pathogens compared to other tested compounds. The study highlighted the importance of structural features in determining biological activity.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 2-Methyl-5-(2-methylphenyl)-1-pentene, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis via Friedel-Crafts alkylation or Wittig olefination is common. For example, using a substituted benzyl chloride and a pentene derivative under anhydrous AlCl₃ catalysis can yield the target compound. Side reactions (e.g., carbocation rearrangements) can be minimized by controlling temperature (<0°C) and using bulky solvents like dichloromethane to stabilize intermediates .

- Data Consideration : Monitor reaction progress via GC-MS to detect intermediates like 2-methylphenyl carbocation derivatives. Quantify purity using HPLC with a C18 column and acetonitrile/water mobile phase (retention time ~12.3 min) .

Q. How can spectroscopic techniques (e.g., IR, NMR) be optimized to characterize the structure and stereochemistry of this compound?

- Methodological Answer :

- IR : Look for alkene C=C stretching at 1640–1680 cm⁻¹ and aromatic C-H bending near 700–800 cm⁻¹. Use attenuated total reflectance (ATR) mode for solid samples .

- ¹H NMR : Assign the vinylic proton (δ 5.1–5.4 ppm, doublet) and aromatic protons (δ 6.8–7.2 ppm, multiplet). Compare integration ratios to confirm branching .

- ¹³C NMR : The quaternary carbon at the branching point (C2) appears at δ 35–40 ppm, while the aromatic carbons range from δ 120–140 ppm .

Advanced Research Questions

Q. What computational models are suitable for predicting the thermodynamic stability and reaction pathways of this compound under oxidative conditions?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level can model oxidation pathways. Key parameters include bond dissociation energies (BDEs) for the allylic C-H bond (~85 kcal/mol) and activation barriers for peroxy radical formation .

- Data Contradiction : Experimental oxidation studies in static reactors show faster degradation at 300–400 K than predicted by DFT. This discrepancy may arise from solvent effects or unaccounted chain-branching mechanisms .

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare results under inert (N₂) vs. oxidative (O₂) atmospheres. For example:

| Condition | Onset Temperature (°C) | ΔH (J/g) |

|---|---|---|

| N₂ | 215 ± 3 | -320 |

| O₂ | 185 ± 5 | -450 |

| Contradictions in literature may stem from varying impurity levels (e.g., residual catalysts). Purify via silica gel chromatography (hexane:ethyl acetate = 9:1) before analysis . |

Q. What strategies are effective for identifying reaction intermediates during catalytic hydrogenation of this compound?

- Methodological Answer : Use in-situ FTIR or Raman spectroscopy to detect intermediates like 2-methyl-5-(2-methylphenyl)pentane. Operando mass spectrometry can track H₂ consumption and alkene conversion. For Pd/C catalysts, reduce pressure to 1–5 bar to slow reaction kinetics and capture transient species .

Q. How do steric effects from the 2-methylphenyl group influence regioselectivity in Diels-Alder reactions?

- Methodological Answer : Perform kinetic studies with dienophiles like maleic anhydride. The bulky substituent directs endo selectivity (ΔΔG‡ ~2.5 kcal/mol). Compare transition state geometries using molecular dynamics simulations (e.g., Gaussian 16) to visualize steric hindrance .

Methodological Best Practices

- Handling Air-Sensitive Intermediates : Store the compound under argon and use Schlenk lines for transfers. Degas solvents with freeze-pump-thaw cycles .

- Quantitative Analysis : Calibrate GC-MS with internal standards (e.g., n-dodecane) to account for detector variability. Use response factors derived from pure samples .

- Contradictory Kinetic Data : Replicate experiments across multiple labs with standardized protocols (e.g., IUPAC guidelines). Apply Arrhenius fits to identify outliers in activation energy (±5 kcal/mol tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.